

Core Biological Activities of Imidazole Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sodium Imidazole

CAS No.: 5587-42-8

Cat. No.: S1532962

[Get Quote](#)

The imidazole ring is a versatile scaffold in medicinal chemistry. The table below summarizes key biological activities and representative data:

Biological Activity	Experimental Model / Assay	Key Findings / Potency	Proposed Mechanism of Action
Anti-inflammatory & Analgesic [1] [2]	<i>In vivo</i> : Hot plate test (analgesic), Carrageenan-induced paw oedema (anti-inflammatory) in rats. <i>In silico</i> : Molecular docking against COX-2.	Compound 2g : 89% analgesic activity at 100 mg/kg. Compounds 2a , 2b : 100% anti-inflammatory activity at 100 mg/kg (comparable to Diclofenac sodium at 50 mg/kg). Docking score: -5.516 kcal/mol for 2g with COX-2 [1] [2].	Inhibition of Cyclooxygenase-2 (COX-2) enzyme, confirmed by hydrogen bonding with residues GLN-242 and ARG-343 [1] [2].

Biological Activity	Experimental Model / Assay	Key Findings / Potency	Proposed Mechanism of Action
Antifungal [3]	<i>In vitro</i> : Growth inhibition assays against <i>S. cerevisiae</i> , <i>C. albicans</i> , and <i>C. krusei</i> . <i>In silico</i> : Docking against fungal lanosterol 14 α -demethylase.	Compound 2 : IC ₅₀ of 95 \pm 7.07 μ M against <i>S. cerevisiae</i> . Compound 10 : IC ₅₀ of 235 \pm 7.07 μ M against <i>S. cerevisiae</i> [3].	Inhibition of fungal lanosterol 14 α -demethylase, a key enzyme in ergosterol biosynthesis [3].
Anticancer [4]	<i>In vitro</i> : Studies on human endometrial adenocarcinoma cells (HEC-1B).	Imidazole treatment induced accumulation of autophagic vacuoles and triggered apoptosis [4].	Inhibition of autophagy flux by blocking autophagic degradation; induction of apoptosis via FoxO3a-Bim signaling pathway [4].
Broad-Spectrum [5]	N/A (Based on established pharmacophores)	Found in drugs with antibacterial, antiprotozoal, antiviral, and antihypertensive activities [5].	Varies by specific drug; includes enzyme inhibition (e.g., nitric oxide synthase) and receptor antagonism [5].

Detailed Experimental Protocols

To facilitate replication and further research, here are detailed methodologies for key assays referenced in the data.

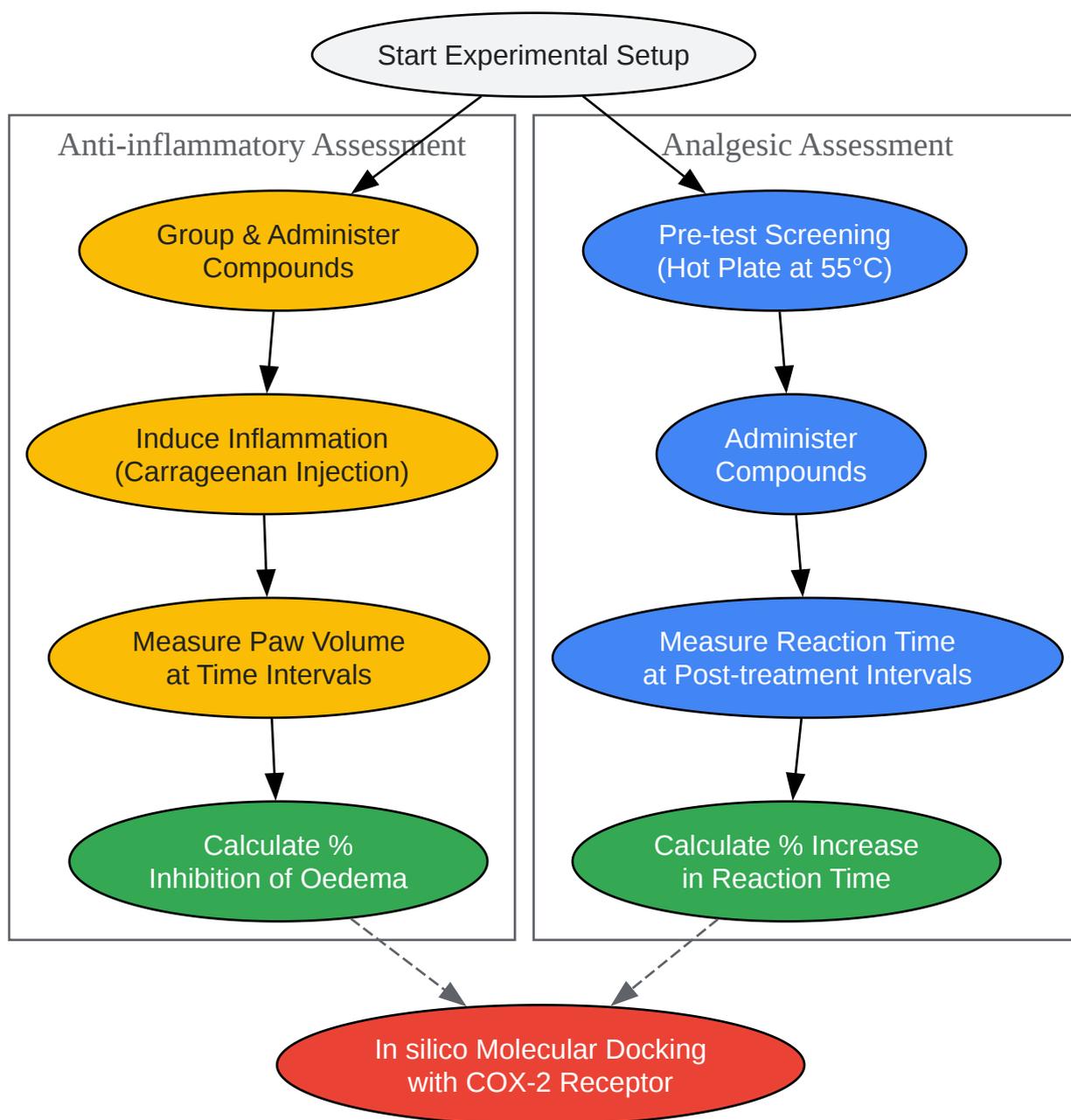
Protocol for Anti-inflammatory and Analgesic Evaluation

This standard *in vivo* protocol was used to evaluate the imidazole derivatives shown in the table above [1] [2].

- A. Carrageenan-Induced Paw Oedema Test (Anti-inflammatory)**

- **Animals:** Use groups of rats (e.g., Wistar strain), each containing 6 animals.
 - **Dosing:** Administer the test imidazole compounds (e.g., at 100 mg/kg body weight) and a reference drug (Diclofenac sodium, 50 mg/kg) to respective groups. A control group receives the vehicle only.
 - **Induction of Inflammation:** One hour after compound administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
 - **Measurement:** Measure the paw volume (e.g., using a plethysmometer) before and at 1, 2, 3, and 4 hours after carrageenan injection.
 - **Data Analysis:** Calculate the percentage inhibition of oedema for each group compared to the control group.
- **B. Hot Plate Test (Analgesic)**
 - **Animals:** Use groups of mice (e.g., Swiss Albino), each containing 6 animals.
 - **Pre-test Screening:** Place mice on a hot plate maintained at 55 ± 1 °C and record the baseline reaction time (licking of paws or jumping).
 - **Dosing:** Administer the test compounds and a reference standard to respective groups.
 - **Post-treatment Measurement:** Record the reaction time at 30, 60, and 90 minutes after administration. A cut-off time of 15 seconds is used to prevent tissue damage.
 - **Data Analysis:** Calculate the percentage increase in reaction time compared to the control group.

The workflow for this integrated pharmacological assessment is as follows:



[Click to download full resolution via product page](#)

Protocol for Antifungal Activity Evaluation

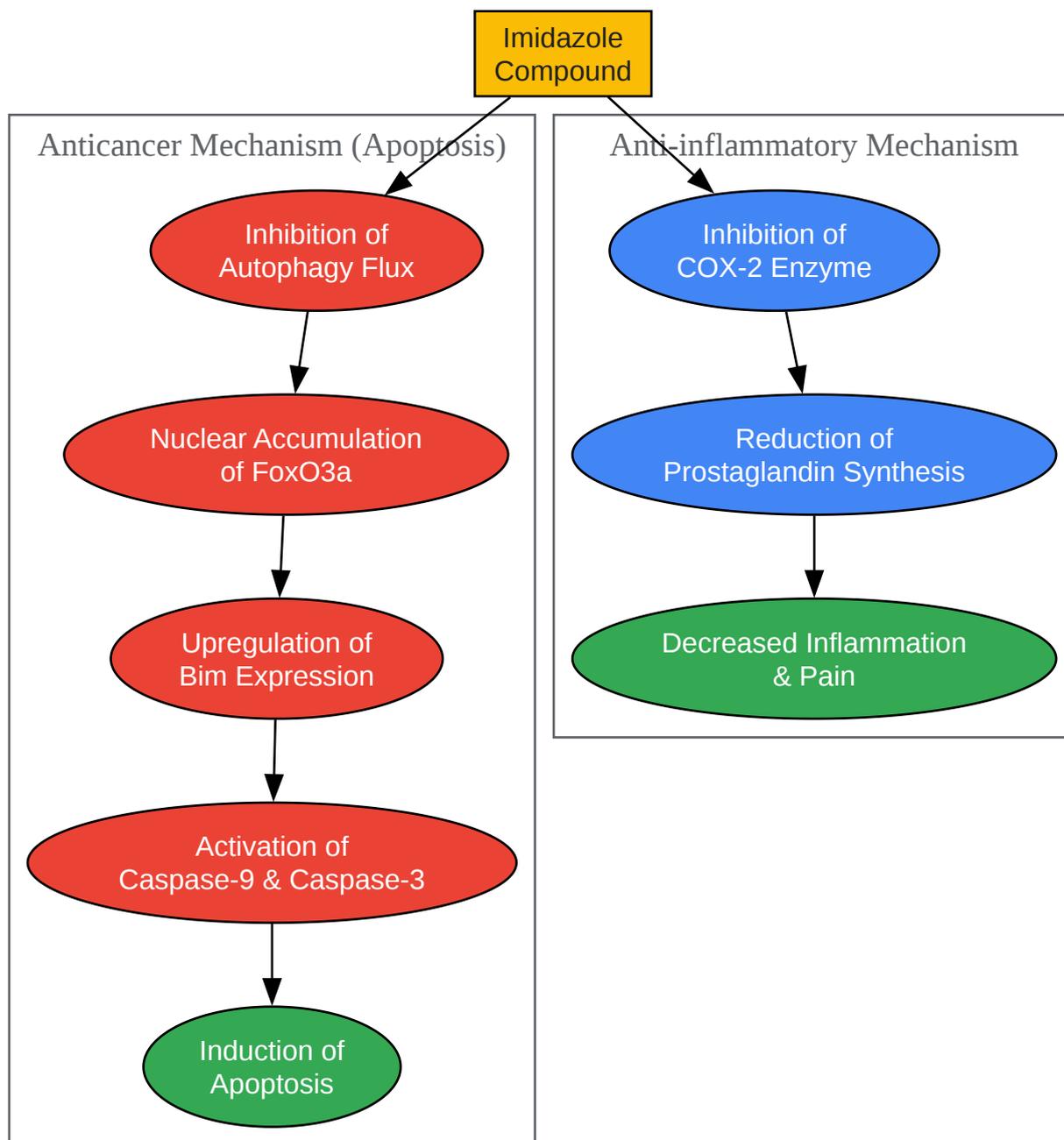
This *in vitro* protocol describes how the antifungal activity and structure-activity relationships (SAR) for imidazole compounds were established [3].

- **A. Antifungal Growth Inhibition Assay**

- **Strains and Culture:** Use standard fungal strains like *Saccharomyces cerevisiae*, *Candida albicans*, and *Candida krusei*. Grow them in appropriate liquid medium (e.g., YPD for yeast) to mid-log phase.
 - **Compound Exposure:** Dilute the compounds in DMSO and add to the culture medium at a defined concentration (e.g., 500 μ M). A control with DMSO only should be included.
 - **Growth Measurement:** Inoculate the compound-containing medium with a standardized number of fungal cells. Measure the growth by optical density (OD600) after a specified incubation period (e.g., 24-48 hours at 30°C).
 - **Data Analysis:** Calculate the percentage of growth inhibition relative to the control. Determine the IC₅₀ values for active compounds using a range of concentrations.
- **B. Structure-Activity Relationship (SAR) Analysis**
 - **Systematic Variation:** Analyze a library of compounds with systematic substitutions on the imidazole core (e.g., at the 1, 2, and 5 positions).
 - **Electronic and Steric Effects:** Correlate the antifungal potency with the electronic (electron-withdrawing or -donating) and steric (size, shape) properties of the substituents.
 - **Key Insights:** For example, small, electron-withdrawing groups at certain positions often enhance activity, while bulky substituents at other positions can be detrimental [3].

Mechanism of Action: Signaling Pathways

The biological activity of imidazole compounds is often mediated through specific signaling pathways. The diagram below illustrates two key mechanisms: induction of apoptosis in cancer cells and inhibition of inflammation.



[Click to download full resolution via product page](#)

Key Insights for Drug Development

- **The Imidazole Scaffold is Highly Privileged:** Its presence in numerous FDA-approved drugs and its ability to participate in key molecular interactions (e.g., hydrogen bonding, coordination with metal ions) make it an excellent starting point for lead optimization [5] [6].

- **SAR is Critical for Specificity:** As demonstrated in the antifungal studies, subtle changes in substituents on the imidazole ring can dramatically influence potency, selectivity, and toxicity profiles. A systematic SAR approach is essential [3].
- **Integrate In Silico Methods Early:** Molecular docking and ADME-Tox predictions (as used in the cited studies) are powerful tools for prioritizing compounds for costly and time-consuming *in vitro* and *in vivo* testing [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Design, synthesis, and biological evaluation of novel imidazole ... [pubmed.ncbi.nlm.nih.gov]
2. Design, synthesis, and biological evaluation of novel imidazole ... [pmc.ncbi.nlm.nih.gov]
3. Identification of novel antifungal agents: antimicrobial evaluation, SAR... [bmcchem.biomedcentral.com]
4. inhibits autophagy flux by blocking autophagic degradation... Imidazole [spandidos-publications.com]
5. - Wikipedia Imidazole [en.wikipedia.org]
6. New protocols to access imidazoles and their ring fused analogues... [pubs.rsc.org]

To cite this document: Smolecule. [Core Biological Activities of Imidazole Compounds]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1532962#sodium-imidazole-biological-activity-assessment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com